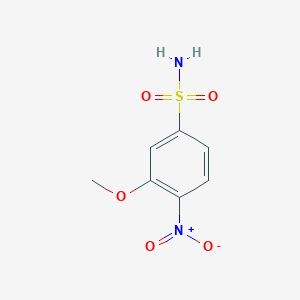
3-Methoxy-4-nitrobenzene-1-sulfonamide
Vue d'ensemble
Description
3-Methoxy-4-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C7H8N2O5S and its molecular weight is 232.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methoxy-4-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the following steps:
- Nitration : 3-Methoxybenzene is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
- Sulfonation : The resulting nitrated compound undergoes sulfonation with fuming sulfuric acid or chlorosulfonic acid.
- Conversion to Sulfonamide : The sulfonic acid derivative is then reacted with ammonia or an amine to yield the final sulfonamide product.
The molecular formula of this compound is with a molecular weight of 232.22 g/mol. Its structure includes a methoxy group, a nitro group, and a sulfonamide moiety, which contribute to its biological properties.
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to interfere with the enzyme dihydropteroate synthase, which is essential for bacterial growth. This mechanism underlies its potential as an antibacterial agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer). Flow cytometry analysis revealed that treatment with varying concentrations (10, 20, and 30 µM) resulted in an increased percentage of cells in the sub-G1 phase, indicative of apoptotic cell death. The data suggest that it affects cell cycle progression by promoting apoptosis in a dose-dependent manner .
Case Studies
-
Antibacterial Efficacy :
- A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Studies :
Comparative Analysis
| Property | This compound | Other Sulfonamides |
|---|---|---|
| Molecular Formula | C7H8N2O5S | Varies |
| Antibacterial Activity | Broad-spectrum | Varies |
| Anticancer Activity | Induces apoptosis in MCF-7 cells | Varies |
| Mechanism of Action | Inhibits dihydropteroate synthase | Varies |
Propriétés
IUPAC Name |
3-methoxy-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-14-7-4-5(15(8,12)13)2-3-6(7)9(10)11/h2-4H,1H3,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDNUYYVVFHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















